(1-Ethyl-1H-indol-2-yl)methanol
Overview
Description
(1-Ethyl-1H-indol-2-yl)methanol is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The indole nucleus is a common structural motif in many natural products, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of an ethyl group at the 1-position and a hydroxymethyl group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-indol-2-yl)methanol typically involves the alkylation of indole derivatives. One common method is the reaction of ethyl indol-2-carboxylate with alkyl halides in the presence of a base such as potassium hydroxide (KOH) in acetone. The reaction is carried out at room temperature for a few hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indole derivative with a methyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of (1-Ethyl-1H-indol-2-yl)carboxylic acid.
Reduction: Formation of (1-Ethyl-1H-indole).
Substitution: Formation of 3-substituted indole derivatives.
Scientific Research Applications
(1-Ethyl-1H-indol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-indol-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-indol-2-yl)methanol
- (1-Propyl-1H-indol-2-yl)methanol
- (1-Benzyl-1H-indol-2-yl)methanol
Uniqueness
(1-Ethyl-1H-indol-2-yl)methanol is unique due to the presence of the ethyl group at the 1-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, the ethyl group may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
(1-ethylindol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-12-10(8-13)7-9-5-3-4-6-11(9)12/h3-7,13H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIACNUZHMJPWEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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